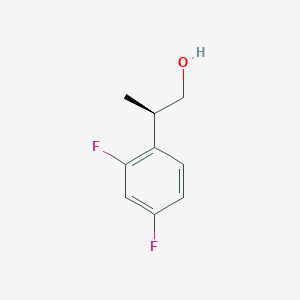

(2R)-2-(2,4-Difluorophenyl)propan-1-ol

説明

(2R)-2-(2,4-Difluorophenyl)propan-1-ol is a chiral secondary alcohol characterized by a hydroxyl group (-OH) at the terminal (1-ol) position of a three-carbon chain and a 2,4-difluorophenyl substituent at the stereogenic C2 position (R-configuration). This compound serves as a critical intermediate in synthesizing complex bioactive molecules, particularly antifungal agents. Its structural simplicity and stereochemical specificity make it valuable for medicinal chemistry applications, though its direct pharmacological activity remains less documented compared to derivatives like voriconazole or oteseconazole .

特性

IUPAC Name |

(2R)-2-(2,4-difluorophenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O/c1-6(5-12)8-3-2-7(10)4-9(8)11/h2-4,6,12H,5H2,1H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOWOZKQRVSTMRP-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1=C(C=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)C1=C(C=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(2,4-Difluorophenyl)propan-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorobenzaldehyde and a chiral auxiliary.

Reaction Conditions: The key step involves the reduction of the aldehyde group to an alcohol group using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to obtain the desired (2R)-enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective hydrogenation of the precursor.

Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and yield.

化学反応の分析

Types of Reactions

(2R)-2-(2,4-Difluorophenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The compound can be further reduced to the corresponding alkane using strong reducing agents.

Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents, nitrating agents, or sulfonating agents.

Major Products Formed

Oxidation: Formation of (2R)-2-(2,4-Difluorophenyl)propan-1-one.

Reduction: Formation of (2R)-2-(2,4-Difluorophenyl)propane.

Substitution: Formation of various substituted difluorophenyl derivatives.

科学的研究の応用

Chemistry

(2R)-2-(2,4-Difluorophenyl)propan-1-ol is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis.

Biology

In biological research, this compound is used to study enzyme-substrate interactions and the effects of fluorine substitution on biological activity.

Medicine

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism by which (2R)-2-(2,4-Difluorophenyl)propan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of the difluorophenyl group enhances binding affinity and specificity, leading to increased biological activity. The compound may also participate in metabolic pathways, undergoing biotransformation to active metabolites.

類似化合物との比較

Table 1: Key Structural and Functional Differences

Key Observations:

Hydroxyl Position: The 1-ol position in the target compound contrasts with the 2-ol in oteseconazole and 2-butanol in voriconazole. This affects solubility and steric interactions with biological targets.

Substituent Complexity : Voriconazole and oteseconazole incorporate heterocyclic groups (triazole, tetrazole, pyrimidine) critical for antifungal activity via CYP51 inhibition . The target compound lacks these moieties, suggesting its role as a precursor.

Stereochemical Specificity : The R-configuration at C2 is shared with oteseconazole, highlighting the importance of stereochemistry in optimizing target binding .

Research Findings and Data

Table 2: Key Research Insights

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2R)-2-(2,4-Difluorophenyl)propan-1-ol, and how can enantiomeric purity be ensured?

- Methodological Answer : The synthesis typically involves asymmetric reduction of a ketone precursor, such as (2R)-2-(2,4-difluorophenyl)propan-2-ol, using chiral catalysts (e.g., Corey-Bakshi-Shibata reduction). Enantiomeric purity is validated via chiral HPLC or polarimetry, with critical control of reaction conditions (temperature, solvent, catalyst loading). Evidence from related antifungal syntheses (e.g., efinaconazole) highlights the importance of stereochemical fidelity in intermediates .

- Key Data :

| Parameter | Typical Value | Reference |

|---|---|---|

| Chiral Purity | ≥98% ee | |

| Preferred Catalyst | (R)-CBS catalyst |

Q. How can researchers characterize the structural and optical properties of this compound?

- Methodological Answer : Use a combination of NMR (¹H/¹³C, 19F for fluorinated groups), IR (hydroxyl stretch at ~3300 cm⁻¹), and X-ray crystallography for absolute configuration confirmation. Optical rotation ([α]D) should be measured in polar solvents (e.g., methanol). Safety protocols for handling fluorinated compounds are critical during analysis .

Q. What safety precautions are necessary when handling this compound in the lab?

- Methodological Answer : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation. Waste must be segregated and disposed via certified hazardous waste services due to potential environmental persistence of fluorinated compounds. Emergency procedures include rinsing eyes with water for 15 minutes and seeking medical attention .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity in antifungal agents?

- Methodological Answer : The (2R) configuration is critical for binding to fungal cytochrome P450 enzymes (e.g., CYP51). Computational docking studies (using software like AutoDock) and comparative assays with (2S)-enantiomers reveal steric and electronic mismatches in non-target enantiomers, reducing efficacy. Biological testing against Candida albicans confirms enantiomer-specific MIC values .

- Key Data :

| Parameter | (2R)-Isomer MIC (μg/mL) | (2S)-Isomer MIC (μg/mL) |

|---|---|---|

| C. albicans | 0.5 | >64 |

Q. What analytical strategies resolve contradictions in solubility data reported for this compound?

- Methodological Answer : Discrepancies arise from solvent polarity and measurement techniques. Use standardized protocols (OECD 105) to measure solubility in DMSO, methanol, and water. Dynamic light scattering (DLS) can detect aggregation in aqueous solutions. Cross-validate with HPLC-UV quantification .

Q. How can computational modeling optimize the synthesis and functionalization of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations predict transition states in asymmetric reductions, guiding catalyst selection. QSAR models correlate substituent effects (e.g., fluorine position) with reactivity. Molecular dynamics simulations assess solvent interactions during crystallization .

Data Contradiction Analysis

Q. Why do some studies report conflicting stability profiles for this compound?

- Methodological Answer : Stability varies with storage conditions (e.g., humidity, light). Accelerated stability studies (40°C/75% RH for 6 months) under ICH guidelines identify degradation pathways (e.g., oxidation of the hydroxyl group). LC-MS traces confirm degradation products like the corresponding ketone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。